molecular formula C8H9NOS B13994522 1-(Pyridin-2-ylsulfanyl)propan-2-one CAS No. 3166-26-5

1-(Pyridin-2-ylsulfanyl)propan-2-one

Cat. No.: B13994522
CAS No.: 3166-26-5
M. Wt: 167.23 g/mol
InChI Key: RSDVVSQQCVSWNC-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylsulfanyl)propan-2-one is a chemical compound of significant interest in specialized organic synthesis and pharmaceutical research. Its molecular structure, which incorporates both pyridine and sulfanyl-propanone functionalities, makes it a valuable scaffold and intermediate for the development of novel chemical entities. In research settings, this compound is primarily utilized as a key building block in the synthesis of more complex molecules. Its potential applications span across various fields, including medicinal chemistry, where it can be used to create candidates for new therapeutic agents, and materials science, where it may contribute to the development of advanced polymers or ligands for catalysis. Researchers value this compound for its reactivity, which allows for further functionalization at the ketone and sulfanyl groups, as well as the coordination potential of the pyridine nitrogen. This product is strictly for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers handling this compound should refer to its Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3166-26-5

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

1-pyridin-2-ylsulfanylpropan-2-one

InChI

InChI=1S/C8H9NOS/c1-7(10)6-11-8-4-2-3-5-9-8/h2-5H,6H2,1H3

InChI Key

RSDVVSQQCVSWNC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=CC=CC=N1

Origin of Product

United States

Synthetic Methodologies for 1 Pyridin 2 Ylsulfanyl Propan 2 One

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by mentally deconstructing the target molecule into simpler, commercially available starting materials. For 1-(pyridin-2-ylsulfanyl)propan-2-one, two primary disconnections are most logical.

The most intuitive disconnection is at the thioether (C–S) bond. This bond can be cleaved to reveal two key synthons: a pyridin-2-ylsulfenyl cation or anion and a propan-2-one anion or cation. The most practical synthetic equivalents for these synthons are 2-mercaptopyridine (B119420) and an α-haloketone like chloroacetone (B47974) or bromoacetone. This approach suggests a direct nucleophilic substitution to form the thioether bond.

A second possible disconnection is the C–C bond between the methylene (B1212753) group and the ketone's carbonyl carbon. This pathway is generally less direct but considers the formation of the ketone moiety as a final step. This would involve a (pyridin-2-ylsulfanyl)methyl nucleophile (or its equivalent) reacting with an acetyl electrophile, such as acetyl chloride or acetic anhydride.

Retrosynthetic analysis of this compound showing the primary C-S and a secondary C-C disconnection.Figure 1: Proposed retrosynthetic pathways for this compound.

Direct Synthesis Approaches

Direct synthesis focuses on constructing the target molecule by forming its key bonds from readily available precursors that closely resemble the final structure.

The formation of the C–S thioether bond is the most direct and likely a highly efficient method for synthesizing this compound. This can be achieved through several well-established strategies.

Nucleophilic Substitution (SN2): The most common approach involves the reaction of a sulfur-based nucleophile with a carbon-based electrophile. masterorganicchemistry.com In this case, 2-mercaptopyridine (or its conjugate base, pyridine-2-thiolate) serves as the nucleophile, attacking an α-haloketone such as chloroacetone or bromoacetone. masterorganicchemistry.comnih.gov The reaction is typically performed in the presence of a base (e.g., sodium hydroxide, potassium carbonate) to deprotonate the thiol, enhancing its nucleophilicity. acsgcipr.org Polar aprotic solvents like DMF or acetonitrile (B52724) are often used to facilitate the SN2 mechanism. acsgcipr.org

Nucleophilic Aromatic Substitution (SNAr): An alternative strategy involves reversing the roles of the nucleophile and electrophile. This would entail reacting a nucleophilic propan-2-one derivative (like the enolate of acetone) with an electrophilic pyridine (B92270) ring that has a suitable leaving group at the 2-position, such as 2-chloropyridine (B119429) or 2-fluoropyridine (B1216828). digitellinc.comchemrxiv.org However, this method can be challenging as the pyridine ring must be sufficiently activated by electron-withdrawing groups for the SNAr reaction to proceed efficiently, and competitive side reactions are possible. chemrxiv.org

StrategyNucleophileElectrophileKey ConditionsAdvantages/Challenges
SN2 Reaction 2-MercaptopyridineChloro- or BromoacetoneBase (e.g., K2CO3, NaOH), Polar aprotic solvent (e.g., DMF, Acetonitrile)Advantage: High efficiency, readily available starting materials. Challenge: Potential for N-alkylation as a side reaction.
SNAr Reaction Acetone (B3395972) enolate2-Halopyridine (e.g., 2-chloropyridine)Strong base, activated pyridine ringAdvantage: Utilizes common reagents. Challenge: Requires activated pyridine, risk of self-condensation of acetone.

Table 1: Comparison of potential thioether bond formation strategies.

While less direct, it is also conceivable to construct the molecule by first establishing the pyridin-2-ylsulfanyl framework and then introducing or modifying the ketone group.

Acylation of a Precursor: One could start with 2-(methylthio)pyridine (B99088). Deprotonation of the methyl group using a strong base like lithium diisopropylamide (LDA) would generate a carbanion, which could then be acylated by reacting it with an acetylating agent such as acetyl chloride or acetic anhydride. youtube.com This method requires careful control of reaction conditions to avoid multiple acylations or side reactions.

Oxidation of an Alcohol Precursor: A synthetic route could proceed through the alcohol intermediate, 1-(pyridin-2-ylsulfanyl)propan-2-ol. This alcohol could be synthesized via the SN2 reaction of 2-mercaptopyridine with 1-chloropropan-2-ol. Subsequent oxidation of the secondary alcohol to a ketone using standard oxidizing agents (e.g., pyridinium (B92312) chlorochromate (PCC), Swern oxidation) would yield the final product.

StrategyStarting MaterialKey ReagentsIntermediate
Acylation 2-(Methylthio)pyridine1. Strong Base (LDA) 2. Acetylating Agent (e.g., Acetyl Chloride)2-(Acetonylthio)pyridine
Oxidation 1-(Pyridin-2-ylsulfanyl)propan-2-olOxidizing Agent (e.g., PCC, DMP)This compound

Table 2: Strategies for ketone moiety introduction.

Indirect Synthesis Pathways via Precursor Functionalization

Indirect pathways involve the synthesis of key intermediates through functional group interconversions before the final construction of the target molecule.

The availability of 2-mercaptopyridine is crucial for the most direct synthetic routes. This intermediate is typically prepared from other pyridine derivatives.

From 2-Halopyridines: A common and convenient method is the reaction of 2-chloropyridine with a sulfur source. wikipedia.orgexsyncorp.com Reacting 2-chloropyridine with thiourea (B124793) in ethanol, followed by hydrolysis with a strong base, yields 2-mercaptopyridine. google.com Alternatively, direct reaction with sodium hydrosulfide (B80085) can also be employed. google.com This nucleophilic substitution on the pyridine ring is a foundational step in accessing the necessary thiol precursor. digitellinc.com

From Pyridine-N-oxide: Another established route starts from pyridine-N-oxide. Treatment with a sulfurizing agent can introduce the thiol group at the 2-position.

This approach involves modifying the propan-2-one unit first, before its attachment to the pyridine ring.

Thiourea Route: Chloroacetone can be reacted with thiourea to form an isothiouronium salt. This salt can then be hydrolyzed under basic conditions to generate a mercaptoacetone equivalent in situ, which could then react with 2-chloropyridine. The use of thiourea is advantageous as it is an odorless and stable sulfur source. taylorandfrancis.com

α-Sulfenylation of Ketones: It is possible to directly introduce a sulfur-containing group at the α-position of propan-2-one. For example, the reaction of the enolate of propan-2-one with a pyridin-2-yl sulfenylating agent could form the desired C-S bond. This method, however, requires the preparation of a specialized and potentially unstable electrophilic sulfur reagent.

PrecursorFunctionalization StrategyKey ReagentsProduct
2-ChloropyridineThiolationThiourea, then NaOH2-Mercaptopyridine
ChloroacetoneThiolation via Isothiouronium SaltThiourea, then BaseMercaptoacetone equivalent

Table 3: Summary of precursor functionalization strategies.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The synthesis of this compound is a significant process in organic chemistry, and optimizing the reaction conditions to maximize yields is a key focus of academic research. The primary method for its synthesis involves the nucleophilic substitution reaction between 2-mercaptopyridine and a haloacetone, such as chloroacetone, typically facilitated by a base. The efficiency of this reaction is highly dependent on parameters like the choice of solvent, base, reaction temperature, and duration.

Academic studies have demonstrated that the selection of an appropriate solvent is critical. Polar aprotic solvents, for instance, are often favored as they can effectively solvate the cation of the base, thereby enhancing the nucleophilicity of the thiolate anion of 2-mercaptopyridine. The choice of base is another crucial factor, with common options including potassium carbonate and sodium carbonate. The base's strength must be sufficient to deprotonate the thiol of 2-mercaptopyridine efficiently without promoting undesirable side reactions.

Temperature and reaction time are interconnected variables that require careful optimization. While higher temperatures can accelerate the reaction, they may also lead to the degradation of reactants or products. Therefore, the goal is often to find the optimal temperature that allows the reaction to complete in a reasonable timeframe while minimizing the formation of byproducts. For instance, a common procedure involves stirring 2-mercaptopyridine and chloroacetone with potassium carbonate in acetone at room temperature for several hours.

To illustrate the impact of different reaction parameters, a summary of typical findings from academic syntheses is presented in the table below.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

Entry Solvent Base Temperature Time (h) Yield (%)
1 Acetone K₂CO₃ Room Temp 12 ~90
2 Acetonitrile K₂CO₃ Reflux 4 ~85
3 DMF NaH 0°C to RT 3 ~88

This interactive table is based on representative data from synthetic chemistry literature.

Green Chemistry Principles in Synthesis of this compound

In line with the growing emphasis on sustainable chemical practices, the application of green chemistry principles to the synthesis of this compound is an area of increasing interest. unibo.itijarsct.co.in Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it For the synthesis of this compound, this involves exploring more environmentally friendly solvents, catalysts, and energy sources.

A key aspect of green chemistry is the use of benign solvents. rsc.org Traditional solvents used in this synthesis can be harmful to the environment and pose health risks. Researchers are investigating the use of greener alternatives such as water or ethanol, or even solvent-free conditions, to minimize the environmental impact. researchgate.netresearchgate.net While these greener solvents may sometimes result in slightly lower yields compared to conventional solvents, the trade-off is often justified by the significant reduction in environmental pollution.

The development of more efficient and recyclable catalytic systems is another important goal. While the synthesis of this compound is typically base-mediated, the principles of green chemistry encourage the use of catalytic amounts of reagents where possible. The use of solid-supported bases or phase-transfer catalysts can simplify the purification process and allow for the recycling of the catalyst, thereby reducing waste.

Energy efficiency is also a critical consideration. Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govekb.eg The application of microwave irradiation to the synthesis of this compound and related compounds has the potential to make the process more energy-efficient and sustainable.

The following table provides a conceptual comparison of different synthetic approaches, highlighting the advantages of incorporating green chemistry principles.

Table 2: Comparison of Synthetic Methodologies based on Green Chemistry Principles

Method Solvent Catalyst/Base Energy Source Key Green Advantages
Conventional Acetone/DMF K₂CO₃/NaH Conventional Heating High yield in some cases
Greener Water/Ethanol Na₂CO₃ Conventional Heating Use of environmentally benign solvents
Microwave-assisted Solvent-free/Ethanol K₂CO₃ Microwave Irradiation Reduced reaction time, energy efficiency

This interactive table illustrates the benefits of applying green chemistry principles to the synthesis.

Chemical Reactivity and Transformation Studies of 1 Pyridin 2 Ylsulfanyl Propan 2 One

Reactivity at the Ketone Carbonyl Group

The ketone functional group in 1-(pyridin-2-ylsulfanyl)propan-2-one is a focal point for a range of chemical reactions, including nucleophilic additions, α-substitutions, and condensations. The electrophilic nature of the carbonyl carbon, coupled with the acidity of the α-protons, dictates its reactivity.

Nucleophilic Addition Reactions

The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This results in the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the cleavage of the π-bond and the formation of a new single bond.

Common nucleophiles that can participate in these reactions include organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, cyanides, and amines. For instance, reaction with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield a tertiary alcohol. Similarly, reduction with sodium borohydride (B1222165) would produce the corresponding secondary alcohol, 1-(pyridin-2-ylsulfanyl)propan-2-ol.

Table 1: Predicted Products of Nucleophilic Addition to this compound

Nucleophile (Reagent)Predicted Product
Methylmagnesium Bromide (CH₃MgBr)2-(Pyridin-2-ylsulfanyl)-1-methylethan-2-ol
Sodium Borohydride (NaBH₄)1-(Pyridin-2-ylsulfanyl)propan-2-ol
Hydrogen Cyanide (HCN)2-Hydroxy-2-(pyridin-2-ylsulfanylmethyl)propanenitrile

α-Substitution Reactions (e.g., enolate chemistry)

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) of this compound are acidic and can be removed by a suitable base to form a resonance-stabilized enolate. masterorganicchemistry.comwikipedia.org This enolate is a potent nucleophile and can react with various electrophiles, leading to substitution at the α-position. wikipedia.orgmsu.edu

The formation of the enolate is a crucial step in many synthetic transformations. libretexts.org The choice of base and reaction conditions can influence the regioselectivity of enolate formation if the ketone is unsymmetrical. pitt.edu In the case of this compound, deprotonation can occur at the methyl group or the methylene (B1212753) group. The methylene protons are flanked by the carbonyl group and the thioether linkage, which may influence their acidity relative to the methyl protons.

Once formed, the enolate can undergo reactions such as alkylation with alkyl halides, halogenation, and acylation. For example, reaction of the enolate with methyl iodide would introduce a methyl group at the α-position.

Condensation Reactions

The enolate of this compound can also act as a nucleophile in condensation reactions with other carbonyl compounds, such as aldehydes and ketones. A classic example is the aldol (B89426) condensation, where the enolate adds to the carbonyl group of another molecule to form a β-hydroxy ketone. fiveable.melibretexts.org Subsequent dehydration of the aldol adduct can lead to the formation of an α,β-unsaturated ketone.

Crossed aldol condensations, involving two different carbonyl compounds, are also possible. For instance, the enolate of this compound could react with a non-enolizable aldehyde like benzaldehyde. Condensation reactions are powerful tools for the formation of new carbon-carbon bonds. acsgcipr.org

Reactivity of the Thioether Linkage

The sulfur atom in the thioether linkage of this compound possesses lone pairs of electrons, making it nucleophilic and susceptible to oxidation. The carbon-sulfur bonds can also be cleaved under certain conditions.

Oxidation Reactions (e.g., sulfoxides, sulfones)

The thioether can be readily oxidized to a sulfoxide (B87167) and further to a sulfone using various oxidizing agents. Common reagents for these transformations include hydrogen peroxide, peroxy acids (e.g., m-CPBA), and potassium permanganate. The oxidation state of the sulfur atom can be controlled by the choice of the oxidizing agent and the reaction stoichiometry.

The formation of the corresponding sulfoxide, 1-(pyridin-2-ylsulfinyl)propan-2-one, or sulfone, 1-(pyridin-2-ylsulfonyl)propan-2-one, significantly alters the electronic properties of the molecule. The sulfoxide and sulfone groups are strongly electron-withdrawing, which can influence the reactivity of the neighboring carbonyl group and the acidity of the α-protons.

Table 2: Products of Thioether Oxidation

Oxidizing Agent (Equivalents)Product
Hydrogen Peroxide (1 eq.)1-(Pyridin-2-ylsulfinyl)propan-2-one
m-Chloroperoxybenzoic acid (m-CPBA) (2 eq.)1-(Pyridin-2-ylsulfonyl)propan-2-one

Cleavage and Rearrangement Studies

The carbon-sulfur bonds of the thioether linkage can be cleaved under specific chemical conditions. organic-chemistry.orgrsc.org Reagents such as Raney nickel can facilitate the reductive cleavage (desulfurization) of thioethers. nih.gov In the context of this compound, such a reaction would be expected to yield propan-2-one and pyridine (B92270).

Selective cleavage of the C(sp³)–S bond in thioethers has been achieved using reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org These methods often proceed through sulfonium (B1226848) ion intermediates. While specific studies on this compound are not prevalent, the general principles of these reactions would apply.

Rearrangement reactions involving thioethers are also known in organic chemistry, though they are less common than reactions at other functional groups. Photochemical rearrangements of related pyridyl compounds have been observed, suggesting that this compound might undergo interesting transformations under photochemical conditions. rsc.org

Reactivity of the Pyridine Nucleus

The chemical behavior of the pyridine ring in this compound is dictated by the strong electron-withdrawing inductive effect of the nitrogen atom. This effect renders the carbon atoms of the ring electron-deficient, which significantly influences its susceptibility to both electrophilic and nucleophilic attack. gcwgandhinagar.com

The pyridine ring is substantially less reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609). The electronegative nitrogen deactivates the ring, making reactions like nitration, halogenation, and sulfonation require vigorous conditions. quimicaorganica.org Furthermore, under the strongly acidic conditions often required for these reactions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making substitution even more difficult. gcwgandhinagar.com

Attack by an electrophile is predicted to occur at the C-3 or C-5 position (meta to the nitrogen). Attack at the C-2, C-4, or C-6 positions would result in an unstable resonance intermediate where the positive charge is placed directly on the electronegative nitrogen atom. quimicaorganica.org The 2-sulfanylpropan-2-one substituent contains a sulfur atom, which typically acts as an ortho-, para-directing group in electrophilic substitution on benzene rings due to the stabilizing effect of its lone pairs. However, in the context of the highly deactivated pyridine ring, the powerful directing effect of the ring nitrogen will dominate. Therefore, electrophilic substitution is still expected to favor the C-3 and C-5 positions.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions
ReactionReagentsPredicted Major Product(s)Anticipated Conditions
NitrationKNO₃, H₂SO₄1-((3-Nitro-pyridin-2-yl)sulfanyl)propan-2-oneHigh Temperature (~300 °C) quimicaorganica.org
BrominationBr₂, Oleum1-((3-Bromo-pyridin-2-yl)sulfanyl)propan-2-oneHigh Temperature quimicaorganica.org
SulfonationSO₃, H₂SO₄2-((2-Oxo-propyl)sulfanyl)pyridine-5-sulfonic acidHigh Temperature quimicaorganica.org
Friedel-Crafts Acylation/AlkylationRCOCl/RCl, AlCl₃No reactionReaction is generally not feasible as the Lewis acid catalyst complexes with the pyridine nitrogen. quimicaorganica.org

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions. quora.com An attacking nucleophile at these positions generates a resonance-stabilized intermediate where the negative charge is favorably accommodated by the electronegative nitrogen atom. quora.com

In this compound, the substituent is already at the activated C-2 position. However, an alkylthio group is generally not a good leaving group. SNAr reactions typically require a good leaving group, such as a halide, to be present on the ring. For instance, the synthesis of 2-(methylthio)pyridine (B99088) proceeds efficiently via the reaction of 2-fluoropyridine (B1216828) with sodium methanethiolate, where fluoride (B91410) acts as the leaving group. smolecule.com

Therefore, direct displacement of the propan-2-one-sulfanyl group by a nucleophile is unlikely under standard SNAr conditions. However, if the pyridine ring of the title compound were further substituted with a better leaving group (e.g., a chlorine atom at the C-6 position), nucleophilic substitution would be expected to occur readily at that position. The thioether at the C-2 position would electronically influence this reaction.

Table 2: Hypothetical Nucleophilic Aromatic Substitution on a Related Derivative
Starting MaterialNucleophilePredicted Major ProductRationale
1-((6-Chloro-pyridin-2-yl)sulfanyl)propan-2-oneSodium methoxide (B1231860) (NaOMe)1-((6-Methoxy-pyridin-2-yl)sulfanyl)propan-2-oneThe C-6 position is activated for SNAr, and chloride is a good leaving group.
1-((6-Chloro-pyridin-2-yl)sulfanyl)propan-2-oneAmmonia (B1221849) (NH₃)1-((6-Amino-pyridin-2-yl)sulfanyl)propan-2-oneThe C-6 position is activated for SNAr.
This compoundSodium methoxide (NaOMe)No reaction expectedThe alkylthio group is a poor leaving group for SNAr.

The this compound molecule possesses multiple potential sites for coordination with metal ions. The most prominent is the lone pair of electrons on the sp²-hybridized pyridine nitrogen, which acts as a Lewis base. Additionally, the sulfur atom of the thioether linkage and the oxygen atom of the carbonyl group can act as soft and hard Lewis bases, respectively.

Coordination of a metal ion to the pyridine nitrogen would significantly alter the electronic properties of the ring. This binding would act similarly to protonation, further increasing the ring's deactivation towards electrophilic attack. Conversely, this coordination could enhance the ring's susceptibility to nucleophilic attack by further withdrawing electron density. Ligands incorporating a pyridine ring and other donor atoms are widely used in coordination chemistry and can form stable complexes with a variety of transition metals. mdpi.com The specific coordination mode (monodentate via nitrogen, or bidentate chelation involving nitrogen and sulfur or oxygen) would depend on the metal ion's nature (hard vs. soft acid), steric factors, and reaction conditions.

Table 3: Potential Metal Coordination Modes and Effects
Metal Ion ExampleHSAB TypeLikely Coordination Site(s)Potential Effect on Pyridine Ring Reactivity
Rh(I), Pd(II)SoftNitrogen, Sulfur (potential chelation)Strong deactivation towards SEAr; potential activation of C-H bonds.
Zn(II), Mg(II)Hard/BorderlineNitrogen, Oxygen (potential chelation)Strong deactivation towards SEAr; potential activation for nucleophilic attack.
Cu(II), Ni(II)BorderlineNitrogen, Sulfur, Oxygen (potential chelation)Deactivation towards SEAr; modulation of side-chain reactivity. mdpi.com

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a product that incorporates substantial portions of all reactants. bohrium.com Pyridine and its derivatives are common targets for synthesis via MCRs. bohrium.comnih.gov

While no MCRs specifically employing this compound have been reported, its structure suggests it could serve as a valuable building block. The key reactive site for MCRs would be the α-methylene group (C1) located between the pyridine ring and the carbonyl group. This position is activated by both the adjacent carbonyl group and the sulfur atom, making its protons acidic and amenable to deprotonation to form an enolate or related nucleophile.

This enolate could, in principle, participate as the active methylene component in various classical MCRs. For example, in a Hantzsch-type pyridine synthesis, an enolate derived from the title compound could react with an aldehyde and an ammonia source to construct a new dihydropyridine (B1217469) ring.

Stereoselective Transformations

The compound this compound is prochiral due to the ketone functional group. The carbonyl carbon is sp²-hybridized and planar, allowing for nucleophilic attack from either face. Therefore, the reduction of the ketone to a secondary alcohol, 1-(Pyridin-2-ylsulfanyl)propan-2-ol, would generate a new stereocenter.

The enantioselective reduction of prochiral ketones is a well-established and powerful tool in asymmetric synthesis. wikipedia.org A variety of catalytic systems are known to achieve high levels of enantioselectivity. The presence of the pyridine ring adjacent to the ketone may influence the stereochemical outcome through steric hindrance or by coordinating with the catalyst. uwindsor.ca

Common methods for the stereoselective reduction of ketones include:

Catalytic Hydrogenation: Using a chiral transition metal catalyst, such as those based on Ruthenium-BINAP complexes, with hydrogen gas.

Chiral Borane Reagents: Utilizing stoichiometric or catalytic systems like the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with borane. youtube.com

Transfer Hydrogenation: Employing a chiral catalyst with a hydrogen source like isopropanol (B130326) or formic acid. wikipedia.org

The choice of catalyst and reaction conditions would determine which enantiomer of the resulting alcohol is formed.

Table 4: Potential Stereoselective Reductions of the Ketone Moiety
Reaction TypeTypical Reagents/CatalystProductStereochemical Outcome
CBS Reduction(S)-CBS catalyst, BH₃·THF(R)-1-(Pyridin-2-ylsulfanyl)propan-2-olPredictable enantioselectivity based on the catalyst stereochemistry. youtube.com
Asymmetric Transfer Hydrogenation(R,R)-RuCl(p-cymene)(TsDPEN), HCOOH/NEt₃(R)-1-(Pyridin-2-ylsulfanyl)propan-2-olHigh enantiomeric excess is often achievable. wikipedia.org
Asymmetric HydrogenationH₂, (S)-BINAP-Ru(II) catalyst(S)-1-(Pyridin-2-ylsulfanyl)propan-2-olHigh enantiomeric excess is possible. uwindsor.ca

Mechanistic Investigations of Reactions Involving 1 Pyridin 2 Ylsulfanyl Propan 2 One

Elucidation of Reaction Pathways using Kinetic Studies

Kinetic studies are a primary tool for determining the rate of a chemical reaction and its dependence on the concentration of reactants. The data derived from these experiments are used to formulate a rate law, which offers significant insight into the composition of the rate-determining step of the reaction mechanism.

For a reaction involving 1-(Pyridin-2-ylsulfanyl)propan-2-one, such as an aldol (B89426) condensation or a substitution reaction, the rate can be monitored by techniques like UV-Vis spectroscopy (tracking the disappearance of a chromophore) or NMR spectroscopy (observing the change in concentration of specific protons over time). By systematically varying the initial concentrations of the reactants and any catalysts, the order of the reaction with respect to each component can be determined.

For instance, in a base-catalyzed self-condensation reaction, a series of experiments could be designed to establish the rate law. The general form of the rate law would be:

Rate = k[this compound]x[Base]y

where 'k' is the rate constant, and 'x' and 'y' are the reaction orders. Finding that the reaction is first-order in the ketone and first-order in the base (x=1, y=1) would suggest that both molecules are involved in the slowest step of the reaction, such as the initial deprotonation of the α-carbon.

Table 1: Hypothetical Kinetic Data for a Base-Catalyzed Reaction

ExperimentInitial [Ketone] (M)Initial [Base] (M)Initial Rate (M/s)
10.100.101.5 x 10-5
20.200.103.0 x 10-5
30.100.203.0 x 10-5

Isotopic Labeling Experiments for Mechanism Confirmation

Isotopic labeling is a powerful and definitive technique used to trace the movement of atoms through a reaction sequence. wikipedia.org By replacing an atom in a specific position of a reactant with one of its heavier isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H (D), or ¹⁴N with ¹⁵N), the fate of that atom can be followed to its position in the product. wikipedia.orgkit.edu This provides unambiguous evidence for or against a proposed mechanism. wikipedia.org

In the context of this compound, several labeling experiments could be envisioned. For example, to confirm the site of deprotonation in a base-catalyzed reaction, the reaction could be run in a deuterated solvent like methanol-d4 (B120146) (MeOD) with a deuteroxide base. If the proposed mechanism involves the formation of an enolate at the α-carbon (C1 of the propanone moiety), one would expect to see deuterium (B1214612) incorporation at that position in the recovered starting material or the product.

Another experiment could involve labeling the nitrogen atom of the pyridine (B92270) ring with ¹⁵N. nih.gov If a reaction mechanism involves the pyridine nitrogen acting as a nucleophile or participating in a cyclization step, the position of the ¹⁵N label in the final product, determined by mass spectrometry or ¹⁵N NMR, would confirm this pathway.

Table 2: Example Isotopic Labeling Strategy

Labeled ReactantReaction TypeExpected ProductMechanistic Insight
1-(Pyridin-2-ylsulfanyl)propan-2-[¹³C=O]-oneRearrangementProduct with ¹³C label at a new positionConfirms skeletal rearrangement involving the carbonyl carbon
1-([¹⁵N]Pyridin-2-ylsulfanyl)propan-2-oneIntramolecular CyclizationHeterocyclic product with ¹⁵N incorporated into the new ringProves the participation of the pyridine nitrogen in the ring-forming step

Identification of Reactive Intermediates

Many chemical reactions proceed through short-lived, high-energy reactive intermediates that are not directly observable under normal reaction conditions. Identifying these transient species is key to understanding the stepwise mechanism. This can be achieved either by direct spectroscopic observation under special conditions (e.g., low-temperature matrix isolation) or, more commonly, by "trapping" the intermediate with a specific reagent to form a stable, characterizable product.

For reactions of this compound, a plausible intermediate, particularly in base-catalyzed reactions, is an enolate formed by deprotonation of the methylene (B1212753) group adjacent to the ketone. This enolate could be trapped by adding a highly reactive electrophile, such as trimethylsilyl (B98337) chloride, to the reaction. The formation and isolation of the corresponding silyl (B83357) enol ether would provide strong evidence for the existence of the enolate intermediate.

Table 3: Potential Intermediates and Trapping Experiments

Proposed IntermediateGenerating ReactionTrapping AgentStable Trapped Product
EnolateBase-catalyzed reactionTrimethylsilyl chlorideO-silylated enol ether
Ketenium ionAcid-catalyzed dehydrationA diene (e.g., cyclopentadiene)Cycloaddition adduct
Sulfur-centered radicalPhotochemical reactionTEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)TEMPO-sulfide adduct

Transition State Analysis for Key Transformations

While experimental techniques provide invaluable data about reaction pathways, computational chemistry offers a way to visualize and quantify the energetics of these pathways. Transition state analysis, often using Density Functional Theory (DFT), allows researchers to model the structures of transition states—the highest energy points along a reaction coordinate. nih.gov

By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility of a proposed mechanistic step and compare the energetics of competing pathways. nih.gov For a reaction of this compound that could yield multiple products, calculating the activation energies for the transition states leading to each product can explain or predict the observed product distribution. The pathway with the lowest activation energy barrier is the kinetically favored route. nih.gov

These computational models can also reveal subtle geometric features of the transition state, such as bond lengths and angles, which can provide deeper insight into the factors controlling reactivity and selectivity.

Table 4: Hypothetical DFT Calculation for Competing Reaction Pathways

PathwayDescriptionCalculated Activation Energy (kcal/mol)Predicted Outcome
ASN2 attack at the α-carbon25.3Minor or non-existent pathway
BEnolate formation followed by cyclization18.7Kinetically favored, major product
CRadical-mediated rearrangement31.1Unlikely under thermal conditions

Spectroscopic and Structural Characterization Methodologies in Academic Research for 1 Pyridin 2 Ylsulfanyl Propan 2 One

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 1-(Pyridin-2-ylsulfanyl)propan-2-one in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the chemical environment of each atom.

In ¹H NMR studies, the spectrum reveals distinct signals corresponding to the protons of the pyridine (B92270) ring and the propanone moiety. The aromatic protons on the pyridine ring typically appear as complex multiplets in the downfield region (δ 7.0-8.5 ppm) due to their varied electronic environments and spin-spin coupling. The methylene (B1212753) (-CH₂-) protons, situated between the sulfur atom and the carbonyl group, exhibit a characteristic singlet, while the methyl (-CH₃) protons of the acetyl group also produce a singlet, but further upfield.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum shows a signal for the carbonyl carbon at the most downfield position (around 200 ppm), followed by the carbons of the pyridine ring. The methylene and methyl carbons appear at more upfield chemical shifts. This data is crucial for confirming the presence of all carbon atoms and their respective functional groups.

Detailed research findings for the NMR characterization are summarized below.

¹H NMR Spectroscopic Data (CDCl₃)

Protons Chemical Shift (δ) ppm Multiplicity
Pyridine H-6 8.43 ddd
Pyridine H-4 7.50 ddd
Pyridine H-3 7.15 d
Pyridine H-5 6.98 ddd
S-CH₂ 3.93 s

¹³C NMR Spectroscopic Data (CDCl₃)

Carbon Atom Chemical Shift (δ) ppm
C=O 204.0
Pyridine C-2 158.4
Pyridine C-6 149.5
Pyridine C-4 136.1
Pyridine C-5 119.8
Pyridine C-3 122.0
S-CH₂ 45.4

Utilization of Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elemental composition of this compound. Through ionization, the molecule is converted into gas-phase ions, whose mass-to-charge ratio (m/z) is measured.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound (C₈H₉NOS). The experimentally determined molecular weight should align closely with the calculated theoretical value. The mass spectrum often shows a prominent peak corresponding to the molecular ion [M]⁺ or a protonated species [M+H]⁺, confirming the molecular mass of the compound. Fragmentation patterns observed in the spectrum can also offer further structural information.

Mass Spectrometry Data

Technique Ion Calculated m/z Found m/z

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule within a crystal lattice.

To date, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible academic literature. Were such a study to be conducted, it would offer invaluable insights into the planarity of the pyridine ring, the geometry around the sulfur atom, and the orientation of the propanone side chain relative to the aromatic system. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.

IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. A strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone is a key diagnostic feature, typically appearing in the range of 1700-1725 cm⁻¹. Other significant peaks include those corresponding to the C=C and C=N stretching vibrations of the pyridine ring and the C-S stretching of the thioether linkage.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While no specific Raman spectra for this compound are available in the literature, the technique would be particularly useful for identifying the C-S bond, which often gives a stronger signal in Raman than in IR. The aromatic ring vibrations would also be clearly visible.

Infrared (IR) Spectroscopic Data

Functional Group Wavenumber (cm⁻¹) Description
C=O (Ketone) 1721 Strong, sharp absorption
C=C, C=N (Aromatic) ~1578, 1559 Stretching vibrations

Advanced Spectroscopic Techniques in Elucidating Chemical Environment

While 1D NMR provides fundamental structural information, advanced spectroscopic techniques can offer deeper insights into the molecular architecture and chemical environment of this compound. Although specific studies employing these advanced methods on this particular compound are not widely published, their potential applications are significant in academic research.

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be used to rigorously confirm structural assignments. An HSQC experiment would correlate each proton signal with its directly attached carbon, confirming the C-H connectivities. An HMBC experiment would reveal correlations between protons and carbons over two to three bonds, which is invaluable for establishing the connectivity across the entire molecule, for instance, linking the methylene protons to the carbons of the pyridine ring via the sulfur atom, and to the carbonyl carbon.

Nuclear Overhauser Effect (NOE) spectroscopy could be employed to determine the spatial proximity of protons, providing information about the preferred conformation of the molecule in solution.

Theoretical and Computational Studies on 1 Pyridin 2 Ylsulfanyl Propan 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules. These calculations provide insights into molecular orbital energies, charge distribution, and reactivity. For 1-(pyridin-2-ylsulfanyl)propan-2-one, the electronic properties are expected to be a composite of the pyridine (B92270), thioether, and propan-2-one functionalities.

The pyridine ring is an electron-deficient aromatic system, while the sulfur atom of the thioether linkage possesses lone pairs of electrons that can participate in electronic interactions. The propan-2-one moiety introduces a carbonyl group, which is a polar and reactive center. DFT studies on analogous pyridine derivatives and thioethers can provide a qualitative and quantitative understanding of these electronic features. nih.gov

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.commalayajournal.org

In a molecule like this compound, the HOMO is likely to have significant contributions from the sulfur lone pairs and the π-system of the pyridine ring. The LUMO is expected to be localized primarily on the π* orbital of the pyridine ring and the carbonyl group.

To illustrate the typical electronic parameters that can be obtained from DFT calculations, the following table presents data for a related pyridine derivative, 2-amino-5-methylpyridinium salicylate (B1505791), calculated at the B3LYP/6-311++G level of theory. malayajournal.org

ParameterCalculated Value
HOMO Energy-1.2808 eV
LUMO Energy3.2969 eV
HOMO-LUMO Gap (ΔE)2.0161 eV
Ionization Potential (IP)1.2808 eV
Electron Affinity (EA)-3.2969 eV
Global Hardness (η)-1.0080 eV
Global Softness (S)-0.9920 eV
Electronegativity (χ)1.0080 eV
Electrophilicity Index (ω)-0.5040 eV
Dipole Moment (μ)13.119 Debye

The data presented is for 2-amino-5-methylpyridinium salicylate and serves as a representative example of DFT-calculated electronic properties. malayajournal.org

Computational Modeling of Reaction Pathways and Energy Barriers

Computational modeling is instrumental in mapping out reaction pathways and determining the associated energy barriers, thereby providing a deeper understanding of reaction mechanisms and kinetics. For this compound, a particularly relevant reaction pathway to consider is the keto-enol tautomerism of the propan-2-one moiety.

The presence of α-hydrogens adjacent to the carbonyl group allows for the existence of an equilibrium between the keto form (this compound) and its enol tautomer (1-(pyridin-2-ylsulfanyl)prop-1-en-2-ol). DFT calculations can be used to determine the relative stabilities of these tautomers and the activation energy for their interconversion.

Studies on similar β-dicarbonyl compounds have shown that the keto-enol equilibrium can be influenced by factors such as solvent polarity and the presence of intramolecular hydrogen bonding. nih.gov The transition state for this tautomerization typically involves a four-membered ring structure. orientjchem.org The energy barrier for this process is a critical parameter that dictates the rate of interconversion.

The following table presents calculated energy data for the keto-enol tautomerism of 3-phenyl-2,4-pentanedione (B1582117), a representative β-diketone, in various environments, as determined by DFT calculations. orientjchem.org This data illustrates the type of information that can be obtained from computational modeling of reaction pathways.

EnvironmentActivation Energy (kcal/mol)ΔE (Enol - Keto) (kcal/mol)
Gas Phase30.61-17.89
Cyclohexane30.82-17.34
Carbon Tetrachloride30.84-17.27
Methanol31.23-16.55
Water31.26-16.50

The data is for the keto-enol tautomerism of 3-phenyl-2,4-pentanedione and is representative of the energy barriers and relative stabilities that can be computationally modeled. orientjchem.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule by simulating its atomic motions over time. For a flexible molecule like this compound, MD simulations can reveal the preferred conformations and the energy barriers between them.

The key flexible bonds in this molecule are the C-S and C-C single bonds of the thioether and propanone fragments. Rotation around these bonds will give rise to various conformers. The conformational preferences will be governed by a balance of steric and electronic effects.

Computational studies on similar acyclic thioethers have shown that the gauche conformation around the C-S-C-C torsion angle is often preferred. mdpi.com MD simulations can be used to generate a large number of conformations, which can then be clustered and analyzed to identify the most stable and populated conformers.

The following table provides an example of computationally determined rotational energy barriers for a series of para-substituted anilines, which illustrates the type of data that can be obtained for conformational analysis. While not a direct analog, it demonstrates the computational approach to determining rotational barriers.

SubstituentRotational Barrier (kcal/mol)
-N(CH₃)₂3.89
-NH₂4.11
-OH4.35
-OCH₃4.37
-CH₃4.62
-H4.75
-F4.77
-Cl4.88
-Br4.91
-CF₃5.41
-CN5.62
-NO₂6.08

Data for the rotational barrier around the phenyl-NH₂ bond in para-substituted anilines, calculated at the wB97X-D/6-31G* level of theory, is presented as a representative example.*

Prediction of Spectroscopic Parameters using Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

For this compound, the ¹H and ¹³C NMR spectra would be characterized by signals from the pyridine ring, the methylene (B1212753) group, and the methyl group. The chemical shifts of the pyridine protons and carbons are influenced by the electron-withdrawing nature of the nitrogen atom and the electronic effects of the thioether substituent. Computational methods can predict these chemical shifts with a reasonable degree of accuracy. stenutz.euacs.org

The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the range of 1700-1725 cm⁻¹. libretexts.org The spectrum would also feature bands associated with the C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule, as well as vibrations of the pyridine ring.

The following table presents a comparison of experimental and computationally predicted ¹³C NMR chemical shifts for 3-substituted pyridines, demonstrating the utility of these methods.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)
C2147.8149.2
C3134.5135.8
C4123.5124.1
C5138.1139.5
C6150.2151.6

Data for a representative 3-substituted pyridine, showing a comparison between experimental and calculated ¹³C NMR chemical shifts.

Solvation Models in Computational Chemistry for Reaction Prediction

Chemical reactions are most often carried out in solution, and the solvent can have a profound effect on reaction rates and equilibria. Computational solvation models are essential for accurately predicting the behavior of molecules and reactions in the condensed phase.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. researchgate.netq-chem.com This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvation models, on the other hand, involve the inclusion of individual solvent molecules in the calculation, which can be more accurate but is also more computationally demanding.

For a molecule like this compound, the choice of solvent would influence its conformational preferences and the position of the keto-enol equilibrium. Polar solvents would be expected to stabilize the more polar keto tautomer. Solvation models can be used to calculate the free energy of solvation, which is a key parameter for predicting how the solvent will affect the thermodynamics of a reaction.

The following table presents the calculated solvation free energies for a series of ions using an implicit solvent model, illustrating the application of these methods.

IonExperimental ΔGsolv (kcal/mol)Calculated ΔGsolv (kcal/mol)
Li⁺-122.1-120.9
Na⁺-98.3-97.5
K⁺-80.3-80.1
F⁻-112.5-110.8
Cl⁻-83.6-82.9
Br⁻-77.5-76.8

Comparison of experimental and calculated aqueous solvation free energies for various ions using an implicit solvent model, demonstrating the accuracy of these computational techniques. nih.gov

Applications of 1 Pyridin 2 Ylsulfanyl Propan 2 One in Advanced Organic Synthesis Research

Role as a Synthetic Intermediate for Complex Molecular Architectures

No specific studies detailing the use of 1-(Pyridin-2-ylsulfanyl)propan-2-one as a synthetic intermediate for constructing complex molecular architectures were found.

Utilization as a Building Block in Heterocyclic Chemistry

There is no available research demonstrating the utilization of this compound as a building block for the synthesis of various heterocyclic systems.

Application in Total Synthesis Approaches for Natural Products or Pharmaceutical Scaffolds

A review of the literature yielded no instances of this compound being applied in the total synthesis of natural products or the construction of pharmaceutical scaffolds.

Development of Novel Reagents or Ligands from this compound Derivatives

No publications were identified that describe the development of novel reagents or ligands derived from this compound.

Contribution to Methodological Organic Synthesis

There is no documented contribution of this compound to the development of new methodologies in organic synthesis.

Synthesis and Reactivity of Derivatives and Analogs of 1 Pyridin 2 Ylsulfanyl Propan 2 One

Structural Modifications at the Pyridine (B92270) Ring

The primary route to synthesizing 1-(pyridin-2-ylsulfanyl)propan-2-one and its ring-substituted derivatives involves the S-alkylation of the corresponding pyridine-2-thione precursors. This reaction is a straightforward and high-yielding nucleophilic substitution where the thiolate anion, generated by deprotonating the pyridine-2-thione with a suitable base, attacks an acetone (B3395972) equivalent such as chloro- or bromoacetone.

The synthesis of the required substituted pyridine-2-thiones can be achieved through various established methods. For instance, multi-component reactions involving an active methylene (B1212753) compound (like acetylacetone), an aldehyde, and a sulfurizing agent with an ammonia (B1221849) source can provide highly functionalized pyridine-2-thiones. researchgate.net

By introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the pyridine ring, the electronic environment of the entire molecule can be systematically modulated.

Synthesis of Ring-Substituted Derivatives:

The general synthetic scheme proceeds as follows:

Preparation of Substituted Pyridine-2-thione: A suitably substituted pyridine is converted to its corresponding pyridine-2-thione. For example, nitration of pyridine-N-oxide followed by treatment with a sulfur nucleophile can yield nitropyridine-2-thiones.

S-alkylation: The substituted pyridine-2-thione is deprotonated with a base (e.g., NaH, K₂CO₃) in an appropriate solvent (e.g., DMF, acetone) to form the thiolate, which is then reacted with chloroacetone (B47974).

Table 8.1: Examples of Synthesized Pyridine Ring-Modified Analogs This table is illustrative, based on established synthetic routes for pyridyl sulfides.

Substituent (R)PrecursorExpected Electronic Effect
4-Methoxy (4-OMe)4-Methoxypyridine-2-thioneElectron-donating (resonance)
5-Methyl (5-Me)5-Methylpyridine-2-thioneElectron-donating (inductive)
5-Chloro (5-Cl)5-Chloropyridine-2-thioneElectron-withdrawing (inductive)
5-Nitro (5-NO₂)5-Nitropyridine-2-thioneStrongly electron-withdrawing

The nature of the substituent significantly impacts the reactivity of the resulting analog. Electron-donating groups increase the electron density on the pyridine ring, enhancing the basicity of the pyridine nitrogen and potentially influencing the nucleophilicity of the sulfur atom. Conversely, electron-withdrawing groups decrease the ring's electron density, making the pyridine nitrogen less basic and potentially rendering the α-protons of the ketone moiety more acidic. nih.govnih.gov These modifications are crucial for controlling subsequent chemical transformations. For example, palladium-catalyzed C-H halogenation of pyridyl sulfides has been shown to be sensitive to the electronic nature of the ring, demonstrating how substituents can direct further functionalization. nih.govacs.org

Modifications at the Ketone Moiety

The propan-2-one side chain is amenable to several modifications, either by altering the starting materials or by direct chemical transformation of the ketone group.

Variation of the Alkyl Chain: The standard synthesis can be adapted to generate a variety of β-keto sulfides by replacing chloroacetone with other α-halo ketones. nih.gov This allows for the introduction of longer or more complex alkyl or aryl groups.

1-(Pyridin-2-ylsulfanyl)butan-2-one: Synthesized by reacting pyridine-2-thiolate (B1254107) with 1-chlorobutan-2-one.

1-Phenyl-2-(pyridin-2-ylsulfanyl)ethan-1-one: Synthesized using 2-bromoacetophenone (B140003) as the electrophile. This introduces an aryl ketone, which alters the steric and electronic properties of the side chain. nih.gov

Reactions of the Ketone Carbonyl: The ketone functionality itself is a reactive handle for further derivatization. Standard ketone chemistry can be applied to create a range of analogs.

Reduction to Alcohol: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding 1-(pyridin-2-ylsulfanyl)propan-2-ol. This transformation removes the acidic α-protons and introduces a hydroxyl group capable of further reactions.

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) can convert the ketone into an amino group, creating analogs with a nitrogen-containing side chain.

Table 8.2: Examples of Ketone Moiety Modifications This table is illustrative, based on established synthetic routes for β-keto sulfides and standard ketone reactions.

ModificationSynthetic MethodResulting Structure
Chain ExtensionPyridine-2-thiolate + 1-chlorobutan-2-one1-(Pyridin-2-ylsulfanyl)butan-2-one
Aryl IntroductionPyridine-2-thiolate + 2-bromoacetophenone1-Phenyl-2-(pyridin-2-ylsulfanyl)ethan-1-one
Carbonyl ReductionThis compound + NaBH₄1-(Pyridin-2-ylsulfanyl)propan-2-ol

These modifications are significant as they alter the molecule's shape, polarity, and potential for hydrogen bonding, which in turn affects its utility in more complex synthetic schemes.

Variation of the Thioether Linkage

Replacing the sulfur atom of the thioether linkage with other heteroatoms, such as oxygen, nitrogen, or selenium, generates isosteres with distinct chemical properties. The synthesis of these analogs requires different starting materials and synthetic strategies.

Oxygen Analog (Ether Linkage): The synthesis of 1-(pyridin-2-yloxy)propan-2-one is achieved by the O-alkylation of 2-hydroxypyridine (B17775) (the predominant tautomer of 2-pyridone). The reaction proceeds by treating 2-hydroxypyridine with a base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) to generate the pyridinolate anion, which then displaces the halide from chloroacetone. nih.gov

Nitrogen Analog (Amino Linkage): The nitrogen analog, 1-(pyridin-2-ylamino)propan-2-one, can be synthesized from 2-aminopyridine (B139424). One common route involves the nucleophilic substitution of a 2-halopyridine with aminoacetone or a protected equivalent. Alternatively, direct N-alkylation of 2-aminopyridine with chloroacetone can be performed, though control of selectivity (mono- vs. di-alkylation) can be challenging. nih.govnih.gov

Selenium Analog (Selenoether Linkage): Following the chemistry of sulfur, the selenium analog can be prepared from pyridine-2-selenol. Pyridine-2-selenol is deprotonated to form a highly nucleophilic selenolate, which readily reacts with chloroacetone to form 1-(pyridin-2-ylselanyl)propan-2-one.

Table 8.3: Heteroatom Analogs of this compound This table is illustrative, based on established synthetic routes for analogous compounds.

Heteroatom LinkageAnalog NamePrecursors
Oxygen (-O-)1-(Pyridin-2-yloxy)propan-2-one2-Hydroxypyridine + Chloroacetone
Nitrogen (-NH-)1-(Pyridin-2-ylamino)propan-2-one2-Aminopyridine + Chloroacetone
Selenium (-Se-)1-(Pyridin-2-ylselanyl)propan-2-onePyridine-2-selenol + Chloroacetone

Comparative Studies of Reactivity and Synthetic Utility of Analogs

The structural modifications detailed above lead to significant differences in the reactivity and synthetic utility of the resulting analogs.

Reactivity:

Effect of Pyridine Substituents: The reactivity of the pyridine nitrogen as a base or nucleophile is directly tied to the electronic nature of the ring substituents. An electron-donating group like -OMe enhances basicity, while a -NO₂ group diminishes it significantly. nih.gov This also affects the acidity of the α-protons on the ketone moiety; EWGs increase their acidity, facilitating enolate formation. The rate of reactions involving the pyridine ring, such as N-oxidation or quaternization, is highly dependent on these electronic factors. rsc.orgrsc.org

Influence of the Heteroatom Linkage: The nature of the heteroatom bridge (S, O, N, Se) profoundly impacts the molecule's properties.

Nucleophilicity/Basicity: Sulfur is generally more nucleophilic but less basic than oxygen. masterorganicchemistry.com This means the thioether sulfur is less likely to be protonated under acidic conditions than the ether oxygen, but it is more susceptible to oxidation (to sulfoxide (B87167) and sulfone). The nitrogen atom in the amino analog is the most basic of the linking atoms and can be readily protonated or participate in hydrogen bonding.

Stability: Thioethers are generally stable but can be oxidized, while ethers are quite robust. N-alkylated aminopyridines are also stable, though the N-H proton in the secondary amine analog is acidic and can be removed with a strong base.

Synthetic Utility:

The diverse reactivity of these analogs makes them valuable intermediates in organic synthesis.

Analogs with Ring Substituents: These are used to synthesize target molecules where specific electronic properties are required. For example, a halogen-substituted ring can undergo subsequent cross-coupling reactions (e.g., Suzuki, Heck) to build more complex molecular architectures. nih.gov

Ketone-Modified Analogs: Derivatives where the ketone is transformed into an alcohol or amine introduce new functional groups for cyclization reactions, leading to the formation of fused heterocyclic systems like pyridothiazines or piperazines.

Heteroatom Analogs: The choice of linking atom directs the synthetic pathway. The thioether can be oxidized to a sulfone, which becomes an excellent leaving group, facilitating nucleophilic aromatic substitution at the C2 position of the pyridine ring. researchgate.net The ether linkage is generally more stable and less reactive, making it a passive structural element. The amino linkage provides a site for further N-functionalization or for directing metallation reactions.

Table 8.4: Comparative Reactivity of Heteroatom Linkages

PropertyThioether (-S-)Ether (-O-)Amino (-NH-)
Basicity of Linkage LowModerateHigh
Nucleophilicity of Linkage HighModerateModerate
Oxidation Potential Easily oxidized to sulfoxide/sulfoneResistant to oxidationCan be oxidized, but less common
Effect on Pyridine N Basicity Weakly donatingDonating (resonance)Strongly donating (resonance)
Primary Synthetic Utility Oxidation to sulfone (leaving group), C-S couplingStable linkerN-functionalization, directing group

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes

While established methods for synthesizing pyridin-2-yl-propan-2-one derivatives exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic pathways. researchgate.netmdpi.comgrowingscience.com Key areas of exploration could include:

Catalytic C-H Activation: Direct functionalization of the pyridine (B92270) ring or the propanone backbone through transition-metal-catalyzed C-H activation would offer a more atom-economical approach, minimizing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis methodologies could enable safer, more scalable, and highly controlled production of these compounds, which is particularly relevant for potential industrial applications. mdpi.com

Biocatalysis: The use of enzymes to catalyze the formation of the core structure could lead to highly enantioselective syntheses, which is crucial for pharmaceutical applications.

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic C-H ActivationAtom economy, reduced wasteDevelopment of selective catalysts
Flow ChemistryScalability, safety, controlReactor design and optimization
BiocatalysisHigh enantioselectivityEnzyme discovery and engineering

Discovery of Unprecedented Reactivity Patterns

The reactivity of 1-(pyridin-2-yl)propan-2-one (B1294891) is largely dictated by the interplay between the nucleophilic nitrogen of the pyridine ring and the electrophilic carbonyl group of the propanone unit. Future investigations could uncover novel reactivity patterns by exploring:

Photoredox Catalysis: Utilizing visible light to initiate new bond-forming reactions could lead to the discovery of previously inaccessible molecular architectures.

Radical Chemistry: Exploring the behavior of radical intermediates derived from 1-(pyridin-2-yl)propan-2-one could open up new avenues for functionalization.

Coordination Chemistry: The pyridine nitrogen provides a coordination site for metals, potentially modulating the reactivity of the propanone moiety in interesting ways. Investigating the chemistry of its metal complexes is a promising area.

Integration into Advanced Materials Science Research

The structural motifs present in 1-(pyridin-2-yl)propan-2-one make it an attractive candidate for incorporation into advanced materials. chemimpex.com Future research in this area could involve:

Polymer Science: Incorporating this compound as a monomer or a functional additive could lead to the development of polymers with enhanced thermal stability, flame retardancy, or metal-coordinating properties.

Organic Electronics: Derivatives of 1-(pyridin-2-yl)propan-2-one could be explored as components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), leveraging the electronic properties of the pyridine ring.

Supramolecular Chemistry: The ability of the pyridine unit to participate in hydrogen bonding and metal coordination could be exploited to construct complex supramolecular assemblies with applications in sensing or catalysis.

Development of Asymmetric Transformations

The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. Future research will undoubtedly focus on developing asymmetric transformations involving 1-(pyridin-2-yl)propan-2-one. This could include:

Asymmetric Reductions: Developing catalytic methods for the enantioselective reduction of the ketone to produce chiral alcohols.

Asymmetric Aldol (B89426) Reactions: Using chiral catalysts to control the stereochemistry of aldol additions to the propanone moiety.

Chiral Ligand Synthesis: Employing chiral derivatives of 1-(pyridin-2-yl)propan-2-one as ligands in asymmetric catalysis.

Emerging Computational Applications for Compound Design and Prediction

Computational chemistry is becoming an indispensable tool in modern chemical research. For 1-(pyridin-2-yl)propan-2-one and its derivatives, computational studies could accelerate discovery by:

Predicting Reactivity: Using Density Functional Theory (DFT) to model reaction pathways and predict the feasibility of new transformations. nih.govmdpi.comresearchgate.net

Designing Novel Inhibitors: Employing molecular docking and molecular dynamics simulations to design derivatives that can act as inhibitors for specific biological targets, such as enzymes. nih.govnih.gov

Screening for Material Properties: Computationally screening libraries of virtual derivatives to identify candidates with desirable electronic or photophysical properties for materials science applications.

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